molecular formula C21H38O4 B1246871 plakortide G

plakortide G

Cat. No. B1246871
M. Wt: 354.5 g/mol
InChI Key: JOIXERUBSWWODE-AKHBHFRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

plakortide G is a natural product found in Plakortis halichondrioides with data available.

Scientific Research Applications

Cytotoxic Activities

Plakortides, including plakortide G, have been identified for their cytotoxic properties. A study on Brazilian marine sponge Plakortis angulospiculatus revealed that compounds like plakortide P exhibited significant cytotoxic activities, indicating their potential use in cancer research and treatment. These compounds demonstrated distinct antimitotic responses, suggesting different mechanisms of cytostatic activity through discrete pathways (Santos et al., 2015).

Antiparasitic and Antimalarial Properties

Plakortides have shown promising results as antiparasitic agents. For instance, plakortide F from the Caribbean sponge Plakortis sp. displayed significant activity against Plasmodium falciparum, the parasite responsible for malaria (Gochfeld & Hamann, 2001). Additionally, plakortide E isolated from Plakortis halichondroides exhibited protease inhibitory activity and anti-parasitic effects against Trypanosoma brucei (Oli et al., 2014).

Antifungal Mechanism

Plakortide F acid (PFA), a polyketide endoperoxide, has been shown to have strong inhibitory effects on fungal pathogens like Candida albicans and Cryptococcus neoformans. Research indicates that PFA acts by disturbing calcium homeostasis within fungal cells, representing a novel mechanism distinct from current antifungal agents (Xu et al., 2011).

Cardiac SR-CA2+ Pumping ATPase Activation

Plakortides, including compounds like plakortide G, have been identified as activators of Ca2+ pumping activity of cardiac sarcoplasmic reticulum. This discovery highlights their potential use in developing treatments for cardiac-related conditions (Patil et al., 1996).

properties

Product Name

plakortide G

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-4-ethyloct-5-enyl]dioxan-3-yl]acetate

InChI

InChI=1S/C21H38O4/c1-6-10-12-17(7-2)13-11-14-21(9-4)16-18(8-3)19(24-25-21)15-20(22)23-5/h10,12,17-19H,6-9,11,13-16H2,1-5H3/b12-10+/t17?,18-,19-,21+/m0/s1

InChI Key

JOIXERUBSWWODE-AKHBHFRBSA-N

Isomeric SMILES

CC/C=C/C(CC)CCC[C@@]1(C[C@@H]([C@@H](OO1)CC(=O)OC)CC)CC

Canonical SMILES

CCC=CC(CC)CCCC1(CC(C(OO1)CC(=O)OC)CC)CC

synonyms

plakortide G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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